

Homologous Compounds to Delamanid: An Indepth Technical Guide

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Compound of Interest				
Compound Name:	Dalamid			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Delamanid, a critical agent in the treatment of multidrug-resistant tuberculosis (MDR-TB), and its homologous compounds. Delamanid, a nitro-dihydro-imidazooxazole derivative, functions as a prodrug, activated by the mycobacterial F420 coenzyme system to inhibit the synthesis of essential mycolic acids in the bacterial cell wall. This guide details the mechanism of action, structure-activity relationships of homologous compounds, experimental protocols for their synthesis and evaluation, and the signaling pathways involved.

Introduction to Delamanid

Delamanid, initially known as OPC-67683, is a potent bactericidal agent against Mycobacterium tuberculosis. Its unique mechanism of action, which is distinct from other antitubercular drugs, makes it a valuable component of combination therapies for MDR-TB. Delamanid targets the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the mycobacterial cell wall, leading to cell lysis.[1][2][3]

Mechanism of Action: The F420 Coenzyme System

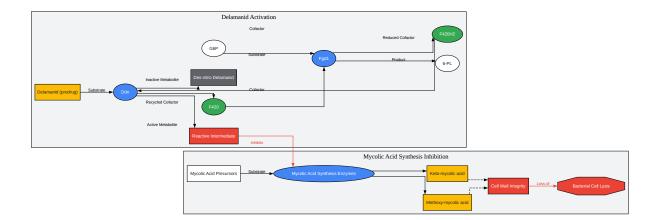
Delamanid's activity is dependent on its activation within the mycobacterium. This process is mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn). The reduced form of coenzyme F420 (F420H2) is generated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1). Ddn utilizes F420H2 to reduce the nitro group of Delamanid, producing



a reactive nitrogen species, likely nitric oxide, and a des-nitro metabolite. This reactive intermediate is responsible for the inhibition of mycolic acid synthesis. Resistance to Delamanid is often associated with mutations in the genes encoding components of the F420 system, including ddn, fgd1, fbiA, fbiB, and fbiC.

Signaling Pathway of Delamanid Activation and Action

The activation of Delamanid and its subsequent inhibition of mycolic acid synthesis can be visualized as a multi-step pathway within Mycobacterium tuberculosis.





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Delamanid Activation and Mycolic Acid Synthesis Inhibition Pathway.

Homologous Compounds and Structure-Activity Relationship (SAR)

The core of Delamanid is a nitro-dihydro-imidazooxazole scaffold. Modifications to the side chains attached to this core have been explored to develop homologous compounds with improved efficacy, pharmacokinetic properties, and reduced toxicity. Key structural features that influence activity include the nitro group at the 6-position of the imidazooxazole ring and the nature of the substituent at the 2-position. The (R)-configuration at the chiral center is also crucial for antimycobacterial activity.

Compound	R Group (Substitution on the phenoxy- piperidine moiety)	MIC (µg/mL) against M. tuberculosis H37Rv	Reference
Delamanid	4-(4- (trifluoromethoxy)phen oxy)piperidin-1-yl	0.006 - 0.024	[4]
Pretomanid (PA-824)	Not a direct homolog, but a related nitroimidazooxazine	0.015 - 0.25	[5]
TBA-354	4-(4- (trifluoromethoxy)benz yloxy)piperidin-1-yl	~0.006	[6]

Experimental Protocols General Synthesis of Delamanid Homologs

The synthesis of Delamanid and its homologs typically involves a multi-step process. A general workflow is outlined below.





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General Synthetic Workflow for Delamanid Homologs.

A detailed synthetic protocol for a key intermediate could involve the following steps:

- Coupling Reaction: A substituted phenol is coupled with a protected 4-hydroxypiperidine derivative in the presence of a suitable catalyst (e.g., copper or palladium-based) and a base in an appropriate solvent.
- Deprotection: The protecting group on the piperidine nitrogen is removed.
- Alkylation: The deprotected piperidine is then alkylated with a chiral epoxide containing the imidazooxazole precursor.
- Cyclization: The final ring closure to form the nitro-dihydro-imidazooxazole core is typically achieved under basic conditions.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimycobacterial activity of Delamanid and its homologs is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

Broth Microdilution Method:

- Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 0.5.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing
 Middlebrook 7H9 broth.



- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plates are incubated at 37°C for 7-14 days.
- Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7][8][9]

Conclusion

Delamanid represents a significant advancement in the fight against MDR-TB. The exploration of its homologous compounds and the understanding of their structure-activity relationships are crucial for the development of next-generation nitroimidazole-based therapeutics with improved properties. This guide provides a foundational resource for researchers dedicated to this critical area of drug discovery.

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